Direct Affinity Comparison with (-)-Spirobrassinin for the PS II D1 Protein
In a direct biolayer interferometry (BLI) head-to-head experiment, Brassicanate A sulfoxide demonstrated a quantifiable, stable binding interaction with the PS II D1 protein (PSBD1), yielding an experimentally determined affinity constant (KD) of 2.69 × 10⁻³ M [1]. Under identical conditions, the structurally related comparator (-)-Spirobrassinin was also shown to bind to PSBD1; however, the study's figures and analysis highlight that Brassicanate A sulfoxide's binding mode and consequent interaction stability are distinctly characterized [1]. This provides a specific, measured biophysical parameter for Brassicanate A sulfoxide that is not identically matched by its closest analog.
| Evidence Dimension | Binding Affinity (KD) to PS II D1 Protein (PSBD1) |
|---|---|
| Target Compound Data | 2.69 × 10⁻³ M (KD) |
| Comparator Or Baseline | (-)-Spirobrassinin (binding observed, KD not quantifiably reported in the same assay) |
| Quantified Difference | Specific KD of 2.69 × 10⁻³ M for Brassicanate A sulfoxide vs. observed but unquantified binding for (-)-Spirobrassinin in the BLI assay |
| Conditions | Biolayer interferometry (BLI) using Octet R8 system; PSBD1 protein immobilized on NTA sensor; compound concentration 1 mM in PBS with 5% DMSO buffer |
Why This Matters
Procurement for PS II inhibitor research demands a compound with a verified, reproducible affinity value; this KD provides a critical benchmark absent for the direct structural analog.
- [1] Wang, Y., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. International Journal of Molecular Sciences, 25(4), 2400. View Source
